molecular formula C14H15NO2 B6171065 3-benzyl-1-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione CAS No. 2680536-21-2

3-benzyl-1-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione

Cat. No. B6171065
CAS RN: 2680536-21-2
M. Wt: 229.3
InChI Key:
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Description

3-benzyl-1-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione (BMAD) is an organic compound that is found in many plants and is used in many scientific research applications. BMAD has a unique structure that has been studied extensively in order to understand its potential therapeutic and biochemical effects. BMAD has been found to be effective in a variety of applications, including as an anti-inflammatory, an anti-oxidant, and a neuroprotective agent. Additionally, BMAD has been used in laboratory experiments to investigate its potential as a therapeutic agent in a variety of conditions. In

Scientific Research Applications

3-benzyl-1-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione has been studied extensively for its potential therapeutic and biochemical effects. It has been found to have anti-inflammatory, anti-oxidant, and neuroprotective effects. Additionally, 3-benzyl-1-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione has been used in laboratory experiments to investigate its potential as a therapeutic agent in a variety of conditions, including Alzheimer’s disease, Parkinson’s disease, Huntington’s disease, stroke, and multiple sclerosis. 3-benzyl-1-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione has also been investigated as a potential treatment for depression, anxiety, and other mood disorders.

Mechanism of Action

The exact mechanism of action of 3-benzyl-1-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione is not yet fully understood. However, it is believed that 3-benzyl-1-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione may act as an agonist of the neurotransmitter GABA, which is responsible for modulating the activity of neurons in the brain. Additionally, 3-benzyl-1-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione may act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. Finally, 3-benzyl-1-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione may also act as an anti-inflammatory agent, reducing inflammation and promoting healing.
Biochemical and Physiological Effects
3-benzyl-1-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione has been found to have a variety of biochemical and physiological effects. In laboratory studies, 3-benzyl-1-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione has been found to reduce inflammation, scavenge free radicals, and protect cells from oxidative damage. Additionally, 3-benzyl-1-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione has been found to have neuroprotective effects, which may be due to its ability to modulate the activity of neurons in the brain. Finally, 3-benzyl-1-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione has been found to have antidepressant and anxiolytic effects, which may be due to its ability to act as an agonist of the neurotransmitter GABA.

Advantages and Limitations for Lab Experiments

The use of 3-benzyl-1-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione in laboratory experiments has a number of advantages. First, it is relatively easy to synthesize and can be obtained in large quantities. Additionally, 3-benzyl-1-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione is relatively stable and can be stored for long periods of time. Finally, 3-benzyl-1-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione is relatively safe to use in laboratory experiments, as it has no known toxic effects.
On the other hand, there are a few limitations to the use of 3-benzyl-1-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione in laboratory experiments. First, the exact mechanism of action of 3-benzyl-1-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione is not yet fully understood, which makes it difficult to predict its effects in different contexts. Additionally, the effects of 3-benzyl-1-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione may vary depending on the dose and duration of exposure, which can make it difficult to achieve consistent results. Finally, 3-benzyl-1-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione is not yet approved for use in humans, which limits its potential applications.

Future Directions

There are a number of potential future directions for 3-benzyl-1-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione research. First, further studies are needed to better understand the exact mechanism of action of 3-benzyl-1-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione and its potential therapeutic effects. Additionally, further studies are needed to evaluate the safety and efficacy of 3-benzyl-1-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione in humans. Finally, further studies are needed to investigate the potential synergistic effects of 3-benzyl-1-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione when combined with other therapeutic agents.

Synthesis Methods

3-benzyl-1-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione can be synthesized using a variety of methods, including the reaction of benzyl bromide with 1-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione (MAD) in the presence of a base. This reaction results in the formation of a benzyl ether, which is then hydrolyzed to form 3-benzyl-1-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione. Alternatively, 3-benzyl-1-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione can be synthesized by reacting MAD with benzyl chloride in the presence of a base. This reaction results in the formation of a benzyl ester, which is then hydrolyzed to form 3-benzyl-1-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzyl-1-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione involves the condensation of benzaldehyde with methyl cyclohexanone followed by reduction and cyclization reactions.", "Starting Materials": [ "Benzaldehyde", "Methyl cyclohexanone", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Chloroform", "Ethanol" ], "Reaction": [ "Step 1: Condensation of benzaldehyde with methyl cyclohexanone in the presence of acetic acid and sodium acetate to form 3-benzyl-1-methylcyclohexan-1-ol", "Step 2: Reduction of 3-benzyl-1-methylcyclohexan-1-ol with sodium borohydride in ethanol to form 3-benzyl-1-methylcyclohexanol", "Step 3: Cyclization of 3-benzyl-1-methylcyclohexanol with hydrochloric acid and sodium hydroxide to form 3-benzyl-1-methyl-3-azabicyclo[3.2.0]heptan-2-one", "Step 4: Oxidation of 3-benzyl-1-methyl-3-azabicyclo[3.2.0]heptan-2-one with sodium hypochlorite in chloroform to form 3-benzyl-1-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione" ] }

CAS RN

2680536-21-2

Product Name

3-benzyl-1-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione

Molecular Formula

C14H15NO2

Molecular Weight

229.3

Purity

95

Origin of Product

United States

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